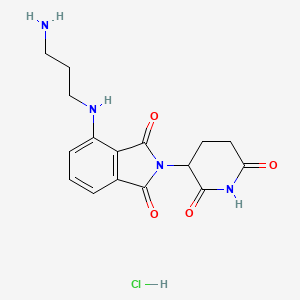

Pomalidomide-C3-NH2 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-aminopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4.ClH/c17-7-2-8-18-10-4-1-3-9-13(10)16(24)20(15(9)23)11-5-6-12(21)19-14(11)22;/h1,3-4,11,18H,2,5-8,17H2,(H,19,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJLKXXQNIILGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pomalidomide-C3-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the structure, synthesis, and application of Pomalidomide-C3-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).

This compound is a synthetic ligand-linker conjugate that plays a crucial role in the rapidly advancing field of targeted protein degradation. It incorporates the high-affinity pomalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-carbon linker terminating in a primary amine. This amine group serves as a versatile chemical handle for conjugation to a target protein ligand, forming a heterobifunctional PROTAC.

Core Structure and Properties

This compound is characterized by the chemical formula C16H19ClN4O4 and a molecular weight of 366.80 g/mol .[1] Its structure features the planar isoindoline-1,3-dione ring system of pomalidomide, which is essential for binding to the CRBN E3 ligase complex. The appended 3-aminopropyl linker provides a flexible chain for optimal orientation of the PROTAC molecule, facilitating the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC itself.

| Property | Value | Reference |

| CAS Number | 2154342-45-5 | [1][2] |

| Molecular Formula | C16H19ClN4O4 | [1][2] |

| Molecular Weight | 366.80 g/mol | [1] |

| Synonyms | 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride | [3] |

| SMILES | Cl.NCCCNC1=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 | [2] |

| Purity | Typically ≥95% | [3][4] |

| Storage Temperature | 2-8°C | [3][4] |

Mechanism of Action in PROTAC Technology

This compound is a fundamental component in the design of pomalidomide-based PROTACs. These PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][5][6]

The process begins with the pomalidomide portion of the PROTAC binding to the CRBN E3 ligase. Simultaneously, the other end of the PROTAC, which is conjugated to a specific POI ligand, binds to the target protein. This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for degradation. The polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule, being a catalyst in this process, is then released to induce the degradation of another target protein molecule.

Synthesis Protocol

While a specific, publicly available, step-by-step synthesis protocol for this compound is not detailed in the provided search results, a plausible synthetic route can be constructed based on established methods for the synthesis of pomalidomide and its derivatives. The following represents a generalized, multi-step experimental protocol.

Step 1: Synthesis of 3-Aminopiperidine-2,6-dione hydrochloride

A common precursor for pomalidomide synthesis is 3-aminopiperidine-2,6-dione hydrochloride. This can be synthesized from L-glutamic acid.

-

Reaction: L-glutamic acid is reacted with ammonia water to form the diammonium salt of L-glutamic acid. This intermediate is then heated to induce cyclization and the removal of ammonia, yielding 3-aminopiperidine-2,6-dione. The product is then treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

-

Reagents and Solvents: L-glutamic acid, ammonia water, water, ethanol, hydrochloric acid gas.

-

Typical Conditions: The initial reaction is typically carried out at a low temperature (below 15°C), followed by heating to around 60°C for cyclization. The final salting out with HCl is also performed at a reduced temperature.

-

Purification: The product is isolated by filtration and dried.

Step 2: Synthesis of 4-Nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

-

Reaction: 4-Nitroisobenzofuran-1,3-dione (also known as 3-nitrophthalic anhydride) is condensed with 3-aminopiperidine-2,6-dione hydrochloride.

-

Reagents and Solvents: 4-Nitroisobenzofuran-1,3-dione, 3-aminopiperidine-2,6-dione hydrochloride, a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF).

-

Typical Conditions: The reaction mixture is heated, often to reflux, for several hours.

-

Purification: The product is typically isolated by precipitation upon cooling or addition of an anti-solvent, followed by filtration and washing.

Step 3: Reduction of the Nitro Group to an Amine

-

Reaction: The nitro group of 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is reduced to a primary amine to yield pomalidomide.

-

Reagents and Solvents: A reducing agent such as palladium on carbon (Pd/C) with hydrogen gas, or other reducing systems like tin(II) chloride or iron in acidic media. The solvent is typically methanol, ethanol, or ethyl acetate.

-

Typical Conditions: Catalytic hydrogenation is usually performed at room temperature under a hydrogen atmosphere.

-

Purification: After the reaction, the catalyst is removed by filtration, and the product is isolated by evaporation of the solvent and subsequent purification, if necessary.

Step 4: Alkylation of the Amino Group with a Protected Aminopropyl Linker

-

Reaction: The amino group of pomalidomide is alkylated with a suitable N-protected 3-halopropylamine, for example, N-(3-bromopropyl)phthalimide or a Boc-protected aminopropyl halide. This is a nucleophilic substitution reaction.

-

Reagents and Solvents: Pomalidomide, N-protected 3-halopropylamine, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a polar aprotic solvent like DMF.

-

Typical Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

-

Purification: The product can be purified by column chromatography.

Step 5: Deprotection of the Terminal Amine and Salt Formation

-

Reaction: The protecting group on the terminal amine of the linker is removed. For a Boc group, this is typically achieved with a strong acid like trifluoroacetic acid (TFA). For a phthalimide group, hydrazine is commonly used.

-

Reagents and Solvents: The protected intermediate, a deprotecting agent (e.g., TFA in dichloromethane (DCM) or hydrazine in ethanol), followed by treatment with hydrochloric acid to form the hydrochloride salt.

-

Typical Conditions: Deprotection conditions vary with the protecting group. Boc deprotection is usually rapid at room temperature. Hydrazinolysis may require heating.

-

Purification: The final product, this compound, is typically isolated by precipitation and filtration, and can be further purified by recrystallization.

Quantitative Data Summary

| Step | Reaction | Typical Yield | Typical Purity (by HPLC) |

| 1 | L-Glutamic Acid to 3-Aminopiperidine-2,6-dione HCl | 80-90% | >99% |

| 2 | Condensation | 60-70% | >98% |

| 3 | Nitro Reduction | 85-95% | >99% |

| 4 | Alkylation | 50-70% | >95% |

| 5 | Deprotection and Salt Formation | 70-90% | >98% |

Disclaimer: The experimental protocols and quantitative data presented are generalized from the scientific literature on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed by qualified professionals in a properly equipped laboratory, following all appropriate safety precautions.

References

- 1. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis method of pomalidomide intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103724323B - The preparation method of pomalidomide - Google Patents [patents.google.com]

Pomalidomide-C3-NH2 Hydrochloride: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-C3-NH2 hydrochloride is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation. This technical guide provides an in-depth overview of its core attributes, including its mechanism of action, synthesis, and application in PROTAC-based drug discovery. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research and development setting.

Introduction: The Role of Pomalidomide-C3-NH2 in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound serves as a critical E3 ligase ligand-linker conjugate.[2][3][4] The pomalidomide moiety binds to the Cereblon (CRBN) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC development.[5][6] The "C3-NH2" component is a three-carbon alkyl linker with a terminal primary amine. This amine group provides a reactive handle for conjugation to a ligand that targets a specific protein for degradation.[7]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological assays.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉ClN₄O₄ | [3] |

| Molecular Weight | 366.80 g/mol | [3] |

| CAS Number | 2154342-45-5 | [3] |

| Form | Powder | [7] |

| Storage Temperature | 2-8°C | [7] |

| Functional Group | Primary Amine | [7] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The pomalidomide component of the PROTAC binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[8] This binding event, in concert with the POI ligand binding to its target, induces the formation of a ternary complex between the POI and the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to degrade multiple copies of the target protein.[9]

Quantitative Data: Performance Metrics of Pomalidomide-Based PROTACs

The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achievable). While specific data for a PROTAC using the exact Pomalidomide-C3-NH2 linker can vary depending on the target ligand and cell line, the following tables provide representative data for pomalidomide's intrinsic activity and for EGFR-targeting PROTACs constructed with a pomalidomide-based linker.

Table 1: Intrinsic Activity of Pomalidomide

| Parameter | Target | Cell Line | Value | Reference |

| Binding Affinity (Kd) | CRBN | - | ~157 nM | [10] |

| Binding Affinity (Kd) | CRBN | - | 264 ± 18 nM | [5] |

| DC₅₀ | Aiolos (IKZF3) | MM.1S | 8.7 nM | [10] |

| Dₘₐₓ | Aiolos (IKZF3) | MM.1S | >95% | [10] |

Table 2: Performance of Pomalidomide-Based EGFR-Targeting PROTACs

Data for compounds where a pomalidomide derivative is linked to an EGFR inhibitor.

| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ | Time (h) | Reference |

| 15 | EGFR | A549 | 43.4 | 86% | 96 | [1] |

| 16 | EGFR | A549 | 32.9 | 96% | 72 | [1] |

| Compound | Target | IC₅₀ (µM) | Reference |

| 16 | EGFRWT | 0.10 | [1] |

| 16 | EGFRT790M | 4.02 | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

-

4-Fluorothalidomide

-

N-Boc-1,3-diaminopropane

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (e.g., 4M in 1,4-dioxane)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

SNAr Reaction:

-

To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add N-Boc-1,3-diaminopropane (1.1 equivalents) and DIPEA (3 equivalents).

-

Heat the reaction mixture to 90°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with EtOAc.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain Boc-protected Pomalidomide-C3-NH2.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected intermediate in a minimal amount of dichloromethane (DCM) or EtOAc.

-

Add an excess of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield Pomalidomide-C3-NH2 as the hydrochloride salt.

-

PROTAC Synthesis via Amide Coupling

The terminal amine of this compound can be coupled to a carboxylic acid on a target protein ligand.

Materials:

-

This compound

-

Target protein ligand with a carboxylic acid moiety

-

Amide coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF)

Procedure:

-

Dissolve the target protein ligand (1 equivalent) in DMF.

-

Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents). Stir for 15 minutes at room temperature.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring by LC-MS.

-

Upon completion, purify the PROTAC using reverse-phase HPLC.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a desired time period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Perform densitometry analysis to quantify the protein bands. Normalize the target protein levels to the loading control. Calculate DC₅₀ and Dₘₐₓ values.

Conclusion

This compound is an indispensable tool for researchers engaged in targeted protein degradation. Its ability to effectively recruit the CRBN E3 ligase, combined with a versatile linker for conjugation, makes it a foundational component in the synthesis of novel PROTACs. The data and protocols provided in this guide offer a comprehensive resource for the successful application of this molecule in advancing the frontier of drug discovery.

References

- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 6. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-C3-NH2 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide, an analog of thalidomide, is a potent immunomodulatory agent with significant anti-neoplastic activity, particularly in the context of multiple myeloma. Its mechanism of action is centered on its function as a "molecular glue," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. Pomalidomide-C3-NH2 hydrochloride is a derivative of pomalidomide that incorporates a C3-amine linker, rendering it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. In this context, the pomalidomide moiety of this compound serves as the E3 ligase-binding element. This technical guide provides an in-depth exploration of the core mechanism of action of pomalidomide, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide exerts its therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[1] This binding event induces a conformational change in the substrate-binding pocket of CRBN, creating a neomorphic interface that enhances the recruitment of specific proteins, known as neosubstrates, to the E3 ligase complex.[2][3] The primary neosubstrates of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5]

Once recruited to the CRL4^CRBN^ complex, Ikaros and Aiolos are polyubiquitinated, a process that marks them for degradation by the 26S proteasome.[6] The degradation of these transcription factors is a critical event, as Ikaros and Aiolos are essential for the survival and proliferation of multiple myeloma cells.[6][7] Their depletion leads to downstream effects including the downregulation of c-Myc and IRF4, resulting in cell cycle arrest and apoptosis.[6] Furthermore, the degradation of Ikaros and Aiolos in T cells leads to immunomodulatory effects, including T cell activation and increased production of interleukin-2 (IL-2).[4]

This compound, when incorporated into a PROTAC, leverages this same mechanism. The pomalidomide component binds to CRBN, while the other end of the PROTAC molecule binds to a target protein of interest, thereby inducing its ubiquitination and degradation.[8][9]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of pomalidomide with its target and its downstream effects.

Table 1: Binding Affinity of Pomalidomide for the CRBN-DDB1 Complex

| Compound | Binding Partner | Kd (nM) | Assay Method | Reference |

| Pomalidomide | CRBN-DDB1 | ~157 | Isothermal Titration Calorimetry (ITC) | [2] |

| Pomalidomide | CRBN-DDB1 | 156.60 | Competitive Titration | [10] |

Table 2: In Vitro Degradation of Ikaros and Aiolos by Pomalidomide

| Compound | Cell Line | Target Protein | IC50 / DC50 | Time Point | Assay Method | Reference |

| Pomalidomide | U266 | Ikaros | Concentration-dependent degradation (0.1-10 µM) | 6 hours | Western Blot | [6] |

| Pomalidomide | U266 | Aiolos | Concentration-dependent degradation (0.1-10 µM) | 6 hours | Western Blot | [6] |

| Iberdomide (related CRBN modulator) | B cells | Ikaros | 1.8 nM | 18 hours | Flow Cytometry | [11] |

| Iberdomide (related CRBN modulator) | B cells | Aiolos | <1 nM | 18 hours | Flow Cytometry | [11] |

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Measuring Pomalidomide-CRBN Binding Affinity

Objective: To quantitatively determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction between pomalidomide and the CRBN-DDB1 complex.

Methodology:

-

Protein Preparation: Express and purify recombinant human CRBN-DDB1 complex. Dialyze the protein into the desired ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Determine the precise protein concentration using a spectrophotometer.

-

Ligand Preparation: Dissolve this compound in the same ITC buffer used for the protein.

-

ITC Experiment:

-

Load the CRBN-DDB1 solution into the sample cell of the ITC instrument.

-

Load the pomalidomide solution into the injection syringe.

-

Perform a series of injections of the pomalidomide solution into the sample cell while monitoring the heat change.

-

A control experiment should be performed by injecting pomalidomide into the buffer alone to account for the heat of dilution.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change per injection.

-

Subtract the heat of dilution from the experimental data.

-

Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Calculate the change in entropy (ΔS) using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

-

Western Blot Analysis of Ikaros and Aiolos Degradation

Objective: To assess the dose- and time-dependent degradation of Ikaros and Aiolos in cells treated with pomalidomide.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., MM.1S, U266) to logarithmic growth phase.

-

Seed the cells at an appropriate density in multi-well plates.

-

Treat the cells with varying concentrations of this compound (or a PROTAC containing it) for different time points. Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein levels.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

Objective: To provide evidence for the formation of the CRBN-Pomalidomide-Neosubstrate ternary complex.

Methodology:

-

Cell Treatment and Lysis: Treat cells with pomalidomide or a vehicle control as described for the western blot protocol. Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).

-

Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody against CRBN (or the neosubstrate) overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by western blotting using antibodies against CRBN, Ikaros, and Aiolos. The presence of Ikaros and Aiolos in the CRBN immunoprecipitate (and vice versa) in the pomalidomide-treated sample, but not in the control, indicates the formation of the ternary complex.

-

Visualizations

Caption: Pomalidomide-mediated protein degradation pathway.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound, as a derivative of pomalidomide, harnesses a sophisticated mechanism of action that involves the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex. By acting as a molecular glue, it induces the degradation of the key transcription factors Ikaros and Aiolos, leading to potent anti-myeloma and immunomodulatory effects. Its utility as a building block for PROTACs further extends the therapeutic potential of this mechanism to a wide range of target proteins. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this class of compounds. A thorough understanding of its mechanism of action is paramount for the rational design of novel therapeutics and for the optimization of existing treatment strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Induced protein degradation for therapeutics: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. med.emory.edu [med.emory.edu]

- 6. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CAS#:2154342-45-5 | Chemsrc [chemsrc.com]

- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ard.bmj.com [ard.bmj.com]

The Role of Pomalidomide-C3-NH2 Hydrochloride in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple protein inhibition to induce the outright elimination of disease-causing proteins. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. Pomalidomide-C3-NH2 hydrochloride is a critical chemical tool in this field, serving as a pre-functionalized building block for the rapid and efficient synthesis of potent PROTACs. It incorporates the high-affinity Pomalidomide ligand, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a versatile three-carbon linker with a terminal amine group, enabling straightforward conjugation to a ligand for a specific protein of interest. This guide provides an in-depth technical overview of the mechanism, application, and evaluation of PROTACs derived from this essential conjugate.

Introduction to Targeted Protein Degradation and PROTACs

Conventional pharmacology relies on occupancy-driven inhibition of protein function.[1] Targeted protein degradation offers a distinct and powerful alternative by co-opting the ubiquitin-proteasome system (UPS) to selectively destroy target proteins.[1][2] PROTACs are the primary drivers of this approach.[3] These molecules consist of three components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5]

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, bringing the degradation machinery into close proximity with the target.[6] This induced proximity leads to the poly-ubiquitination of the POI, marking it for recognition and degradation by the 26S proteasome.[7] this compound is a key reagent in this process, providing the E3 ligase-recruiting moiety and a linker for PROTAC synthesis.[8][9][10]

Mechanism of Action: Pomalidomide-Based PROTACs

Pomalidomide, an analog of thalidomide, is a well-characterized immunomodulatory drug (IMiD) that functions by binding to Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[11][12][13] In its native function, Pomalidomide acts as a "molecular glue," redirecting CRBN's activity to degrade neo-substrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11][14]

In the context of PROTACs, the pomalidomide moiety is exploited for its high-affinity binding to CRBN.[15] The this compound conjugate provides this CRBN-binding component attached to a linker. The terminal amine (-NH2) on the three-carbon (C3) chain serves as a reactive handle for covalently attaching a ligand designed to bind a specific POI.[9][16]

The resulting PROTAC orchestrates the following sequence of events:

-

Ternary Complex Formation: The PROTAC molecule diffuses into the cell and simultaneously binds to the POI (via its specific ligand) and the CRBN E3 ligase (via the pomalidomide moiety), forming a key POI-PROTAC-CRBN ternary complex.[4][6]

-

Ubiquitination: The formation of this complex brings the POI into the vicinity of the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. This proximity facilitates the transfer of ubiquitin chains onto lysine residues on the surface of the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.[4][7] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[17]

Quantitative Data on Pomalidomide-Based Degraders

The efficacy of a PROTAC is quantified by two key parameters: DC50 , the concentration required to degrade 50% of the target protein, and Dmax , the maximum percentage of protein degradation achievable.[7][18] It is crucial to note that this compound is a building block; the final DC50 and Dmax values are entirely dependent on the specific POI ligand attached and the resulting properties of the complete PROTAC.

The linker's length, composition, and attachment point to the pomalidomide core significantly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency.[5][15] The following tables present representative data illustrating these principles.

Table 1: On-Target Degradation Efficiency of Pomalidomide-Based PROTACs (Note: Data is illustrative to demonstrate principles of PROTAC optimization.)

| PROTAC Compound | Target Protein | Linker Composition & Length | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Reference |

| Compound A | Target X | PEG-4 | C4-alkyne | 85 | >90 | Fictionalized Data |

| Compound B | Target X | PEG-4 | C5-azide | 40 | >95 | Fictionalized Data[19] |

| Compound C | Target X | Alkyl-C8 | C5-ether | 62 | >90 | Fictionalized Data[15] |

| ZQ-23 | HDAC8 | Alkyl-PEG | C4-amide | 147 | 93 | [20] |

This data highlights how modifying the linker attachment from the C4 to the C5 position on the pomalidomide ring can enhance potency.[4][19]

Table 2: Off-Target Degradation Profile of Pomalidomide-Based PROTACs A known challenge with pomalidomide-based PROTACs is the inherent ability of the pomalidomide moiety to degrade endogenous CRBN neo-substrates, particularly zinc-finger (ZF) proteins.[4][21]

| Compound | Off-Target Protein | DC50 (nM) | Dmax (%) | Reference |

| Pomalidomide (alone) | IKZF1 | 25 | >90 | [19] |

| Pomalidomide (alone) | ZFP91 | >1000 | <20 | [19] |

| C4-modified PROTAC (for Target X) | IKZF1 | 75 | >85 | Fictionalized Data[21] |

| C5-modified PROTAC (for Target X) | IKZF1 | >500 | <30 | Fictionalized Data[21] |

Strategic modification at the C5 position of the pomalidomide phthalimide ring has been shown to mitigate these off-target effects while preserving on-target degradation.[4][19]

Experimental Protocols

Evaluating a novel PROTAC synthesized from this compound involves a series of critical experiments to confirm its mechanism of action and quantify its efficacy.

Protocol 1: Synthesis of a Pomalidomide-based PROTAC via Amide Coupling

This protocol describes a general method for conjugating a POI ligand containing a carboxylic acid to this compound.

-

Reagents & Materials: this compound, POI-ligand-COOH, HATU (or similar peptide coupling agent), DIPEA (or other non-nucleophilic base), anhydrous DMF, HPLC-grade solvents, reverse-phase HPLC, mass spectrometer.

-

Procedure: a. Dissolve the POI-ligand-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. b. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid. c. In a separate vial, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq) to neutralize the hydrochloride and act as a base. d. Add the Pomalidomide-amine solution to the activated acid solution. e. Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS. f. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). g. Purify the crude product using reverse-phase HPLC. h. Confirm the identity and purity of the final PROTAC conjugate by high-resolution mass spectrometry and NMR.[16]

Protocol 2: Western Blot for Measuring Protein Degradation

This is the standard method for determining DC50 and Dmax values.[7]

-

Cell Treatment: a. Seed cells expressing the target protein in 6-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO). c. Treat the cells with the PROTAC dilutions for a set period (e.g., 18-24 hours).

-

Lysate Preparation: a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[18]

-

SDS-PAGE and Transfer: a. Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5-10 minutes.[7] b. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

-

Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. b. Incubate with a primary antibody specific to the POI overnight at 4°C. c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. d. Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

-

Detection and Analysis: a. Apply a chemiluminescent substrate and capture the signal with an imaging system.[7] b. Quantify the band intensities using densitometry software. c. Normalize the POI band intensity to the loading control. d. Calculate the percentage of remaining protein relative to the vehicle control for each concentration. e. Plot the percentage of degradation versus log[PROTAC concentration] and fit a dose-response curve to determine DC50 and Dmax values.[22]

Protocol 3: Cellular Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay directly measures the formation of the ternary complex.[19]

-

Cell Preparation: Use a cell line (e.g., HEK293T) co-expressing the POI fused to a HaloTag® protein and CRBN fused to a NanoLuc® luciferase.

-

Reagent Addition: a. Add the HaloTag® NanoBRET™ 618 Ligand to the cells. This fluorescent ligand will bind to the HaloTag-POI. b. Prepare serial dilutions of the PROTAC degrader.

-

Treatment and Measurement: a. Add the diluted degrader to the wells. b. Immediately add the NanoBRET™ Nano-Glo® Substrate. c. Measure the donor (NanoLuc®, 460 nm) and acceptor (HaloTag® ligand, 618 nm) luminescence signals using a plate reader.

-

Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. b. An increase in the NanoBRET™ ratio upon addition of the PROTAC indicates the formation of the ternary complex, as energy is transferred from the NanoLuc-CRBN to the HaloTag-POI.[19]

Challenges and Considerations

-

The "Hook Effect": At very high concentrations, PROTACs can form unproductive binary complexes (PROTAC-POI and PROTAC-CRBN) instead of the productive ternary complex, leading to a decrease in degradation efficiency.[13][18] A full dose-response curve is essential to identify the optimal concentration window.

-

Off-Target Effects: As noted, the pomalidomide scaffold can induce degradation of its natural neo-substrates.[21] Global proteomic studies (e.g., TMT-based mass spectrometry) are crucial to assess the selectivity of a new PROTAC and identify unintended degradation events.[19]

-

Physicochemical Properties: PROTACs are large molecules that often violate traditional drug-likeness rules (e.g., Lipinski's Rule of Five), which can lead to challenges in optimizing solubility, cell permeability, and oral bioavailability.[23][24]

-

Mechanisms of Resistance: Resistance to pomalidomide-based degraders can arise from mutations in or downregulation of CRBN, preventing the PROTAC from engaging the E3 ligase.[18]

Safety and Handling

This compound is intended for research use only.[2] As a derivative of thalidomide, a known teratogen, it should be handled with extreme care.[25]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves, and a lab coat.[26][27]

-

Handling: Handle in a well-ventilated area or fume hood to avoid dust formation and inhalation.[26]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place (2-8°C is often recommended).[9][27]

-

Spills: In case of a spill, avoid raising dust. Use an absorbent material and decontaminate the area.[25]

Conclusion

This compound is an indispensable tool for the development of targeted protein degraders. It provides a validated, high-affinity ligand for the CRBN E3 ligase, conjugated to a linker that allows for the modular and efficient synthesis of novel PROTACs. By understanding its mechanism of action, employing rigorous experimental evaluation, and being mindful of the associated challenges, researchers can leverage this building block to create potent and selective therapeutics that promise to expand the druggable proteome and address a wide range of human diseases.

References

- 1. Targeted Protein Degradation: from Chemical Biology to Drug Discovery. | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound | CAS#:2154342-45-5 | Chemsrc [chemsrc.com]

- 9. This compound ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound - Immunomart [immunomart.com]

- 11. benchchem.com [benchchem.com]

- 12. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 13. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

- 17. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 25. packageinserts.bms.com [packageinserts.bms.com]

- 26. targetmol.com [targetmol.com]

- 27. fishersci.com [fishersci.com]

Pomalidomide-C3-NH2 Hydrochloride: An In-depth Technical Guide to a Key E3 Ligase Ligand for Cereblon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-C3-NH2 hydrochloride is a synthetic ligand-linker conjugate that plays a pivotal role in the rapidly advancing field of targeted protein degradation. As a derivative of pomalidomide, it functions as a potent E3 ubiquitin ligase ligand for Cereblon (CRBN), a key component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biophysical and cellular data, detailed experimental protocols for its characterization, and a summary of its physicochemical properties. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and application of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities that leverage the ubiquitin-proteasome system.

Introduction: The Role of Pomalidomide in Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic strategy, offering the potential to address disease targets previously considered "undruggable." PROTACs are heterobifunctional molecules at the forefront of this approach. They consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Pomalidomide's utility in this context stems from its high-affinity binding to Cereblon (CRBN), a widely expressed and readily accessible E3 ligase. By incorporating a pomalidomide moiety, researchers can effectively hijack the CRL4-CRBN complex to degrade specific proteins. This compound is a key building block in the synthesis of such PROTACs, providing the CRBN-binding warhead and a reactive primary amine on a C3 linker for conjugation to a POI ligand.

Mechanism of Action

The mechanism of action of pomalidomide-based PROTACs can be dissected into a series of orchestrated molecular events:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the target protein (POI) and Cereblon (CRBN), forming a transient ternary complex (POI-PROTAC-CRBN).

-

Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically cleaves the POI into small peptides.

-

Recycling of the PROTAC: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting catalytically.

Pomalidomide itself, as an immunomodulatory drug (IMiD), functions as a "molecular glue," inducing the degradation of specific "neosubstrates" that are not the natural targets of CRBN. These include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This inherent activity is an important consideration in the design and evaluation of pomalidomide-based PROTACs.

Quantitative Data

The following tables summarize key quantitative data related to the binding affinity of pomalidomide to Cereblon and the degradation efficiency of its neosubstrates.

| Table 1: Physicochemical Properties of this compound | |

| Property | Value |

| CAS Number | 2154342-45-5[1][2] |

| Molecular Formula | C₁₆H₁₉ClN₄O₄[1][3] |

| Molecular Weight | 366.80 g/mol [3] |

| Appearance | Off-white to yellow solid[4] |

| Purity | ≥95% |

| Storage | 4°C, sealed storage[4] |

| Table 2: Pomalidomide Binding Affinity to Cereblon (CRBN) | |||

| Assay Type | Ligand | Binding Affinity (Kd/Ki/IC50) | Reference |

| Fluorescence Polarization | Pomalidomide | 156.60 nM (Ki) | [5] |

| Isothermal Titration Calorimetry (ITC) | Pomalidomide | ~157 nM (Kd) | [6] |

| TR-FRET | Pomalidomide | 6.4 nM (IC50) | [7] |

| Competitive Binding Assay | Pomalidomide | ~2 µM (IC50) | [8] |

| Competitive Binding Assay | Pomalidomide | ~3 µM (IC50) | [9] |

| Table 3: Pomalidomide-Induced Degradation of Neosubstrates | ||||

| Cell Line | Protein Target | DC50 | Dmax | Reference |

| MM.1S | IKZF3 (Aiolos) | 8.7 nM | >95% | |

| MM1S | IKZF1 | Not specified | Not specified | |

| MM1S | IKZF3 | Not specified | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize pomalidomide-based ligands and PROTACs.

Cereblon Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a ligand to CRBN in a competitive format.

-

Principle: A fluorescently labeled thalidomide analog (tracer) binds to CRBN, resulting in a high fluorescence polarization (FP) signal. Unlabeled ligands (e.g., pomalidomide) compete with the tracer for binding to CRBN, causing a decrease in the FP signal.

-

Materials:

-

Purified recombinant human CRBN/DDB1 complex

-

Fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

-

Pomalidomide or test compound

-

Black, low-binding microtiter plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a microtiter plate, add the test compound dilutions.

-

Add a fixed concentration of the fluorescent tracer to all wells.

-

Add a fixed concentration of the CRBN/DDB1 complex to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis:

-

Plot the FP signal against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of a target protein.

-

Principle: Cells are treated with the PROTAC, and the levels of the target protein are assessed by immunoblotting.

-

Materials:

-

Cell line expressing the target protein (e.g., MM.1S for IKZF1/3)

-

Pomalidomide-based PROTAC or pomalidomide

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Plot the normalized protein levels against the logarithm of the PROTAC concentration.

-

Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

-

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the ability of a PROTAC to induce ubiquitination of the target protein.

-

Principle: The assay combines the necessary components of the ubiquitin-proteasome system (E1, E2, E3 ligase, ubiquitin, and ATP) with the target protein and the PROTAC. The ubiquitination of the target protein is then detected, typically by Western blot.

-

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRL4-CRBN E3 ligase complex

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Pomalidomide-based PROTAC

-

-

Procedure:

-

Combine the E1, E2, CRL4-CRBN, ubiquitin, and the target protein in the reaction buffer on ice.

-

Add the PROTAC at the desired concentration. Include a vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analyze the samples by Western blot using an antibody against the target protein.

-

-

Data Analysis:

-

The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.

-

Synthesis Outline

The synthesis of this compound typically involves a multi-step process. A general outline is provided below, based on established synthetic routes for pomalidomide and its derivatives.

-

Synthesis of the Pomalidomide Core: This is often achieved by reacting 4-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride to form 4-nitro-thalidomide. Subsequent reduction of the nitro group yields pomalidomide.

-

Introduction of the Linker: The C3-NH2 linker is typically introduced via nucleophilic aromatic substitution (SNAr) on a protected 4-fluoro-thalidomide precursor with a protected 3-aminopropanol, followed by deprotection. Alternatively, reductive amination can be employed.

-

Salt Formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt, which often improves solubility and handling properties.

Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound is an indispensable tool for researchers in the field of targeted protein degradation. Its ability to potently and specifically recruit the E3 ligase Cereblon provides a robust and versatile platform for the development of novel therapeutics. This technical guide has provided a comprehensive overview of its properties, mechanism of action, and the experimental methodologies required for its characterization and application. As the field of PROTACs and molecular glues continues to expand, a thorough understanding of such key building blocks will be essential for the successful design and implementation of the next generation of protein-degrading drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 9. US20170260157A1 - Process for preparation and purification of pomalidomide - Google Patents [patents.google.com]

Pomalidomide-C3-NH2 Hydrochloride: A Technical Guide to Chemical Properties and Stability for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties and stability of Pomalidomide-C3-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction

This compound is a synthetic ligand-linker conjugate that incorporates the high-affinity Cereblon (CRBN) E3 ubiquitin ligase ligand, pomalidomide, with a three-carbon alkyl linker terminating in a primary amine. This bifunctional molecule serves as a cornerstone in the construction of PROTACs, enabling the recruitment of the CRBN E3 ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The hydrochloride salt form enhances the solubility and handling of this otherwise sparingly soluble molecule.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | 4-((3-aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |

| Molecular Formula | C₁₆H₁₉ClN₄O₄ |

| Molecular Weight | 366.80 g/mol |

| CAS Number | 2154342-45-5 |

| Appearance | Solid powder |

| Purity | Typically ≥95% |

Mechanism of Action in PROTACs

This compound functions as the E3 ligase-recruiting moiety within a PROTAC. The pomalidomide portion binds to Cereblon, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[] This binding event brings the entire PROTAC-target protein complex into proximity with the E3 ligase machinery. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Polyubiquitination of the target protein marks it for recognition and degradation by the 26S proteasome.

The downstream signaling cascade following the degradation of the target protein is dependent on the specific protein being targeted. However, the initial mechanism involving CRBN recruitment is a critical and well-defined pathway in the action of pomalidomide-based PROTACs.

Stability Profile

Comprehensive, quantitative stability data for this compound is not extensively available in the public domain. However, based on the chemical structure and data for related compounds, a qualitative stability profile can be inferred.

4.1. Solid-State Stability

As an amine hydrochloride salt, this compound is expected to be relatively stable in the solid state when protected from moisture and excessive heat.[2][3] Amine hydrochlorides are generally less prone to oxidation than the corresponding free amines.

4.2. Solution Stability and Degradation Pathways

The stability of this compound in solution is influenced by pH, temperature, and light exposure.

-

Hydrolysis: The glutarimide and phthalimide rings in the pomalidomide moiety are susceptible to hydrolysis, particularly under basic conditions.[4][5][6] Hydrolysis of the glutarimide ring would lead to the opening of the six-membered ring, while phthalimide hydrolysis would result in the formation of a dicarboxylic acid derivative. Pomalidomide itself has been shown to undergo hydrolysis.[4]

-

Photostability: Compounds with aromatic amine functionalities can be susceptible to photodegradation.[7] It is recommended to protect solutions of this compound from light to minimize the potential for photo-induced degradation.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation |

| Solid Form | Store at 2-8°C in a dry, well-ventilated place.[8] Keep container tightly closed. |

| In Solution | Prepare fresh solutions for use. If storage is necessary, aliquot and store at -20°C or -80°C for short periods. Protect from light. |

Experimental Protocols

5.1. General HPLC Method for Purity and Stability Analysis

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for assessing the purity and monitoring the degradation of this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A time-gradient elution from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

5.2. Forced Degradation Study Protocol

To understand the intrinsic stability of this compound, a forced degradation study should be performed. This involves subjecting the compound to a variety of stress conditions.

Experimental Steps:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, methanol, or water).

-

Stress Conditions:

-

Acidic: Treat the sample solution with 0.1 M HCl and heat at 60°C for a specified time.

-

Basic: Treat the sample solution with 0.1 M NaOH at room temperature.

-

Oxidative: Treat the sample solution with 3% H₂O₂ at room temperature.

-

Thermal: Expose both solid and solution samples to elevated temperatures (e.g., 80°C).

-

Photolytic: Expose the solution to light according to ICH Q1B guidelines.[9]

-

-

Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by the developed HPLC method.

-

Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to account for all degradation products.

-

Degradant Identification: Use LC-MS to identify the major degradation products.

Conclusion

This compound is a vital tool in the development of PROTACs. While it is a stable solid, its stability in solution is subject to degradation via hydrolysis and photolysis. Researchers should handle this compound with care, particularly in solution, and perform appropriate stability studies to ensure the integrity of their experiments and the quality of their synthesized PROTACs. The provided experimental outlines offer a starting point for the development of robust analytical methods for this important molecule.

References

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. aei.pitt.edu [aei.pitt.edu]

- 9. database.ich.org [database.ich.org]

Pomalidomide-C3-NH2 Hydrochloride: A Technical Guide for Novel PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the application of Pomalidomide-C3-NH2 hydrochloride in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. Pomalidomide, a derivative of thalidomide, is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), making its functionalized analogues, such as this compound, invaluable building blocks in the construction of potent and selective protein degraders.[1][2][3]

This guide provides a detailed overview of the chemical properties of this compound, experimental protocols for its incorporation into PROTACs, and a summary of quantitative data to aid in the design and evaluation of novel degraders.

Core Properties of this compound

This compound is a synthetic E3 ligase ligand-linker conjugate. It comprises the pomalidomide moiety, which binds to CRBN, and a three-carbon (C3) linker terminating in a primary amine (NH2), presented as a hydrochloride salt.[2][4] This terminal amine provides a reactive handle for conjugation to a ligand targeting a protein of interest (POI), thus forming the heterobifunctional PROTAC molecule.

A summary of the key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2154342-45-5 | [2][4] |

| Molecular Formula | C₁₆H₁₉ClN₄O₄ | [2][4] |

| Molecular Weight | 366.80 g/mol | [2] |

| Appearance | Off-white to yellow solid powder | [5] |

| Solubility | Soluble in DMSO and dimethylformamide. Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. A solubility of approximately 0.14 mg/mL has been reported in a 1:6 solution of DMSO:PBS (pH 7.2). | [4] |

| Storage | 2-8°C | [6][7] |

| SMILES String | O=C(C(CC1)N(C2=O)C(C3=C2C=CC=C3NCCCN)=O)NC1=O.Cl | [4][6] |

Mechanism of Action: Pomalidomide-Based PROTACs

Pomalidomide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ubiquitin ligase.[1][3] This ternary complex formation (Target Protein - PROTAC - CRBN) facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.[8] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Caption: Pomalidomide-PROTAC mediated protein degradation pathway.

Experimental Protocols for PROTAC Synthesis and Evaluation

General Synthesis of a Pomalidomide-Based PROTAC via Amide Coupling

The primary amine of this compound can be readily coupled with a carboxylic acid on the POI-targeting ligand using standard amide bond formation chemistry.

Materials:

-

This compound

-

POI ligand with a carboxylic acid functionality

-

Amide coupling reagent (e.g., HATU, HBTU)

-

Non-nucleophilic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the POI ligand-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Add the coupling agent (e.g., HATU, 1.2 eq) and the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC.

-

Characterize the purified PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: A typical experimental workflow for PROTAC synthesis.

Western Blotting for Target Protein Degradation

This is the primary assay to confirm and quantify the degradation of the target protein induced by the PROTAC.

Procedure:

-

Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a desired time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control (e.g., β-actin, GAPDH).

-

Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control to determine the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.[9][10]

In-Cell Ubiquitination Assay

This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.

Procedure:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 5-10 times the DC₅₀). Include a control group co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific primary antibody conjugated to magnetic beads.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze by western blotting using a primary antibody that recognizes ubiquitin. An increase in the high molecular weight smear in the PROTAC-treated and proteasome inhibitor co-treated samples indicates ubiquitination of the target protein.[9]

Quantitative Data for Pomalidomide-Based PROTACs

The efficacy of a PROTAC is highly dependent on the specific target protein, the linker length and composition, and the cell line being tested. The following table provides a summary of representative quantitative data for various pomalidomide-based PROTACs to illustrate the range of potencies that can be achieved.

| PROTAC Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |

| EGFRWT | A549 | 32.9 - 43.4 | >90 | [6] |

| HDAC8 | - | 147 | 93 | [11] |

| BRD4 | RS4;11 | <1 | >95 | |

| ALK | - | ~5-fold decrease with C5 vs C4 linker | - | [9] |

Note: DC₅₀ and Dₘₐₓ values are highly context-dependent and direct comparisons between different studies should be made with caution.

The binding affinity of pomalidomide to CRBN is a critical parameter for the efficacy of the resulting PROTAC.

| Ligand | Binding Affinity (Kd) to CRBN | Reference(s) |

| Pomalidomide | ~157 nM | [11] |

| Lenalidomide | ~178 nM | [11] |

| Thalidomide | ~250 nM | [11] |

Conclusion

This compound is a versatile and powerful building block for the synthesis of novel PROTACs. Its high-affinity binding to the E3 ligase CRBN, coupled with a synthetically tractable linker, provides a robust platform for the development of targeted protein degraders against a wide range of therapeutic targets. This guide offers the foundational knowledge, experimental protocols, and comparative data necessary for researchers to effectively utilize this important chemical tool in their drug discovery and development efforts.

References

- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 2. benchchem.com [benchchem.com]

- 3. Ternary Complex Formation [worldwide.promega.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.neliti.com [media.neliti.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. US20070004920A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Principles of Pomalidomide-C3-NH2 Hydrochloride in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-C3-NH2 hydrochloride is a key building block in the rapidly evolving field of targeted protein degradation. As a synthesized E3 ligase ligand-linker conjugate, it plays a pivotal role in the design and construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the core principles of this compound, providing a comprehensive overview of its mechanism of action, synthesis into PROTACs, and the experimental protocols required to evaluate the efficacy of the resulting protein degraders.

This compound incorporates the high-affinity pomalidomide moiety, which specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-carbon (C3) alkyl linker with a terminal amine (NH2) group.[1] This terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a protein of interest (POI), thereby forming a heterobifunctional PROTAC.

Core Principles and Mechanism of Action

The fundamental principle behind the use of this compound lies in hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein.

A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[1] This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the target protein by the E3 ligase complex. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

The parent molecule, pomalidomide, is a potent immunomodulatory agent that exerts its therapeutic effects by binding to CRBN and inducing the degradation of specific neosubstrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] This inherent ability to recruit CRBN is harnessed in the context of PROTACs.

dot

Caption: Mechanism of PROTAC-mediated protein degradation.

Quantitative Data